molecular formula C26H23N3O4 B3500368 2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide

2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B3500368
M. Wt: 441.5 g/mol
InChI Key: DJDKPZUUCSMSPR-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, substituted with ethyl, methoxy, and nitro groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions such as Friedel-Crafts alkylation, nitration, and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe or marker in biological studies due to its unique structure.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide
  • 2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-ethylquinoline-4-carboxamide
  • 2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxylic acid

Uniqueness

The uniqueness of 2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(2-methoxy-5-nitrophenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-4-17-9-11-18(12-10-17)25-16(2)24(20-7-5-6-8-21(20)27-25)26(30)28-22-15-19(29(31)32)13-14-23(22)33-3/h5-15H,4H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDKPZUUCSMSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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